N-(3-Bromo-4-fluorobenzoyl)morpholine N-(3-Bromo-4-fluorobenzoyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1007207-89-7
VCID: VC2930571
InChI: InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
SMILES: C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br
Molecular Formula: C11H11BrFNO2
Molecular Weight: 288.11 g/mol

N-(3-Bromo-4-fluorobenzoyl)morpholine

CAS No.: 1007207-89-7

Cat. No.: VC2930571

Molecular Formula: C11H11BrFNO2

Molecular Weight: 288.11 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Bromo-4-fluorobenzoyl)morpholine - 1007207-89-7

Specification

CAS No. 1007207-89-7
Molecular Formula C11H11BrFNO2
Molecular Weight 288.11 g/mol
IUPAC Name (3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Standard InChI Key LQLSTTTUFUYAMF-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br
Canonical SMILES C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br

Introduction

Chemical Properties and Structure

Basic Chemical Information

N-(3-Bromo-4-fluorobenzoyl)morpholine possesses specific chemical and physical properties that define its behavior in various applications. The key chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Properties of N-(3-Bromo-4-fluorobenzoyl)morpholine

PropertyValue
CAS Number1007207-89-7
Molecular FormulaC₁₁H₁₁BrFNO₂
Molecular Weight288.11 g/mol
IUPAC Name(3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone
InChIInChI=1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
InChIKeyLQLSTTTUFUYAMF-UHFFFAOYSA-N
SMILESC1COCCN1C(=O)C2=CC(=C(C=C2)F)Br
PubChem Compound ID46738891

Structural Features

The compound features several key structural elements:

  • A morpholine ring (a six-membered heterocycle containing both oxygen and nitrogen atoms)

  • A carbonyl group connecting the morpholine ring to the aromatic system

  • A benzene ring with bromine substitution at position 3

  • A fluorine atom at position 4 of the benzene ring

Synthesis Methods

Reaction Conditions

The reaction is typically carried out in organic solvents such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate. The reaction proceeds at moderate temperatures, often with the addition of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.

Key considerations for successful synthesis include:

  • Maintaining anhydrous conditions throughout the reaction

  • Controlled addition of reagents to manage exothermic reaction conditions

  • Proper purification techniques to obtain high-purity product

Applications and Research Findings

Chemical Research Applications

In synthetic organic chemistry, N-(3-Bromo-4-fluorobenzoyl)morpholine serves several important functions:

  • Intermediate in multi-step synthetic pathways

  • Model compound for studying reaction mechanisms

  • Building block for the construction of more complex molecular architectures with specific electronic and steric properties

The presence of both bromine and fluorine substituents provides reactive sites for various transformations, including cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig couplings, making this compound valuable in diversity-oriented synthesis.

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of N-(3-Bromo-4-fluorobenzoyl)morpholine exist with varying substitution patterns of halogens on the aromatic ring. Table 2 provides a comparison of these related compounds.

Table 2: Comparison of N-(3-Bromo-4-fluorobenzoyl)morpholine with Structural Analogues

Compound NameCAS NumberMolecular FormulaMolecular WeightSubstitution Pattern
N-(3-Bromo-4-fluorobenzoyl)morpholine1007207-89-7C₁₁H₁₁BrFNO₂288.11 g/mol3-Bromo, 4-Fluoro
4-(3-Bromo-5-fluorobenzoyl)morpholine1329457-16-0C₁₁H₁₁BrFNO₂288.11 g/mol3-Bromo, 5-Fluoro
(4-Bromo-2-fluorophenyl)(morpholino)methanone924642-61-5C₁₁H₁₁BrFNO₂288.11 g/mol4-Bromo, 2-Fluoro

Structure-Activity Relationships

The position of halogen substituents on the aromatic ring can significantly influence the chemical reactivity and biological properties of these compounds. For example:

  • The position of bromine affects the electronic distribution and potential reactivity in cross-coupling reactions

  • The location of fluorine impacts hydrogen bonding capabilities and metabolic stability

  • Different substitution patterns may influence binding affinity to biological targets

SupplierProduct CodePurityAdditional Information
Combi-Blocks, Inc.COM44861696797%Country of Origin: CN
Sigma-AldrichCOM44861696797%Available through distribution partners
VulcanChemVC2930571Not specifiedFor research use only
AppChemicalAI03300Not specifiedAvailable as custom order

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